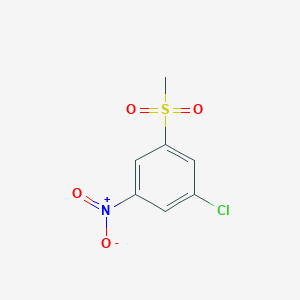
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene is an organic compound characterized by the presence of a bromine atom, two tert-butyl groups, and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene typically involves the bromination of 3,5-di-tert-butyl-2-(pentyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as 1-amino-3,5-di-tert-butyl-2-(pentyloxy)benzene.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 3,5-di-tert-butyl-2-(pentyloxy)benzene.
Scientific Research Applications
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and pentyloxy groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack on the bromine atom or interactions with other reactive species.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Lacks the pentyloxy group, making it less versatile in certain applications.
3,5-Di-tert-butylbenzyl bromide: Contains a benzyl bromide group instead of the pentyloxy group, leading to different reactivity and applications.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene:
Uniqueness
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C19H31BrO |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-bromo-3,5-ditert-butyl-2-pentoxybenzene |
InChI |
InChI=1S/C19H31BrO/c1-8-9-10-11-21-17-15(19(5,6)7)12-14(13-16(17)20)18(2,3)4/h12-13H,8-11H2,1-7H3 |
InChI Key |
PMCVMFBRECWSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
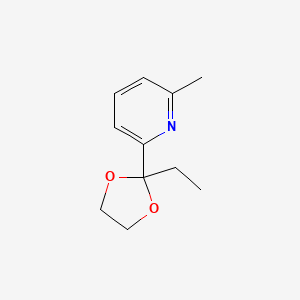
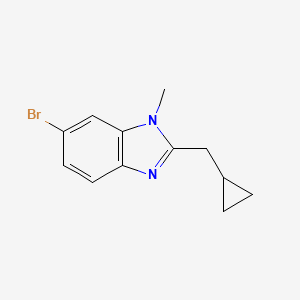
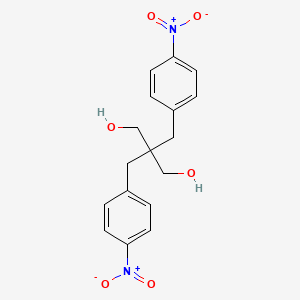

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
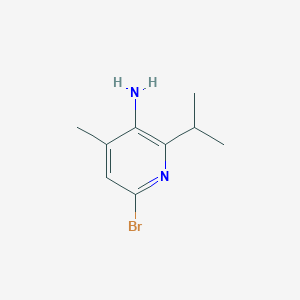
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
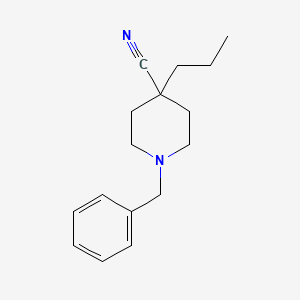
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)



